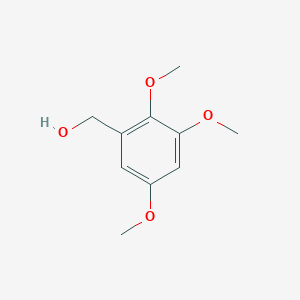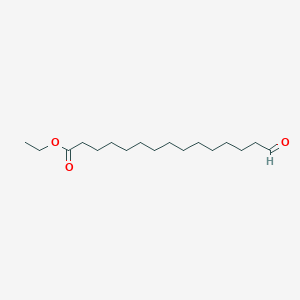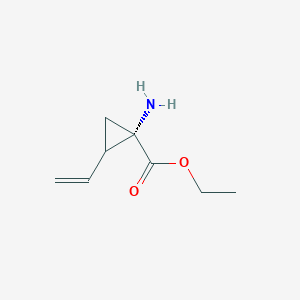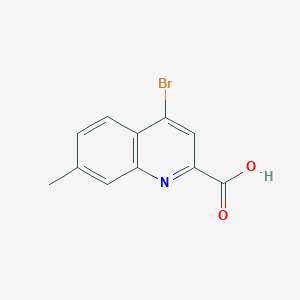
(2,3,5-Trimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,5-Trimethoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with three methoxy groups at the 2, 3, and 5 positions, and a methanol group at the benzylic position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2,3,5-Trimethoxyphenyl)methanol involves the reduction of (2,3,5-Trimethoxyphenyl)benzaldehyde. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, with the aldehyde being reduced to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde to the alcohol. This method is advantageous due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (2,3,5-Trimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (2,3,5-Trimethoxyphenyl)benzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (2,3,5-Trimethoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide in ethanol.
Major Products:
Oxidation: (2,3,5-Trimethoxyphenyl)benzaldehyde.
Reduction: (2,3,5-Trimethoxyphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,3,5-Trimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The biological activity of (2,3,5-Trimethoxyphenyl)methanol is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as tubulin, which is crucial for cell division. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting mitosis. Additionally, it can modulate signaling pathways by interacting with proteins like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
(3,4,5-Trimethoxyphenyl)methanol: Similar structure but different substitution pattern, leading to varied biological activity.
(2,4,6-Trimethoxyphenyl)methanol: Another isomer with distinct reactivity and applications.
(3,4,5-Trimethoxyphenyl)benzaldehyde: The aldehyde counterpart, used in different synthetic applications
Uniqueness: (2,3,5-Trimethoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and synthetic organic chemistry .
Eigenschaften
Molekularformel |
C10H14O4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
(2,3,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-5,11H,6H2,1-3H3 |
InChI-Schlüssel |
FMHOXQHQHVVWPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)

![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)








